molecular formula C11H4Br4N2O3S B12807807 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid CAS No. 19692-03-6

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

Cat. No.: B12807807
CAS No.: 19692-03-6
M. Wt: 563.8 g/mol
InChI Key: OLFPEAPECLOEKX-UHFFFAOYSA-N
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Description

Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- is a brominated derivative of benzoic acid. This compound is characterized by the presence of four bromine atoms and a thiazolylamino carbonyl group attached to the benzoic acid core. It is known for its significant molecular weight of 563.8421 g/mol and its complex structure, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the thiazolylamino carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazolylamino carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

19692-03-6

Molecular Formula

C11H4Br4N2O3S

Molecular Weight

563.8 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18)

InChI Key

OLFPEAPECLOEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O

Origin of Product

United States

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